6-Ethoxyquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyquinoline-8-thiol is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an ethoxy group at the sixth position and a thiol group at the eighth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinoline-8-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-ethoxyaniline with carbon disulfide and potassium hydroxide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Ethoxyquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-8-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions make it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
6-Methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, used in various chemical syntheses.
Quinoline-8-thiol: Lacks the ethoxy group but shares the thiol functionality, used in similar applications.
Uniqueness: 6-Ethoxyquinoline-8-thiol is unique due to the presence of both ethoxy and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
6-ethoxyquinoline-8-thiol |
InChI |
InChI=1S/C11H11NOS/c1-2-13-9-6-8-4-3-5-12-11(8)10(14)7-9/h3-7,14H,2H2,1H3 |
InChI Key |
QHDARNTVHCHLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C=CC=N2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.